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Azetidine-1-carboxylic acid

Cat. No.: B11924158
M. Wt: 101.10 g/mol
InChI Key: KVVMXWRFYAGASO-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Organic Chemistry

Four-membered heterocycles, which are cyclic compounds containing a four-membered ring with at least one heteroatom like nitrogen, oxygen, or sulfur, are of considerable interest in organic chemistry. numberanalytics.com Their significance stems from their unique structural and reactive properties, largely influenced by the inherent ring strain. britannica.comchim.it This strain makes them valuable as reactive intermediates and building blocks for synthesizing more complex molecular architectures. britannica.comrsc.org

Despite the challenges in their synthesis due to this strain, various methods, including cyclization reactions, ring-closing metathesis, and [2+2] cycloadditions, have been developed. numberanalytics.comrsc.org The most common four-membered heterocycles include azetidines (containing nitrogen), oxetanes (containing oxygen), and thietanes (containing sulfur). numberanalytics.comrsc.org These compounds are not merely chemical curiosities; they are integral components of numerous biologically active molecules and approved drugs. rsc.orgchemrxiv.org For instance, the well-known β-lactam antibiotics, such as penicillin and cephalosporins, feature an azetidinone (a four-membered ring with a nitrogen atom and a carbonyl group) core. britannica.com

The unique three-dimensional structures conferred by these strained rings can lead to favorable interactions with biological targets, making them attractive motifs in drug discovery. acs.org Consequently, research in this area continues to be active, with ongoing efforts to develop novel and efficient synthetic strategies to access these valuable heterocyclic systems. rsc.orgacs.org

Azetidine-1-carboxylic Acid as a Foundational Heterocyclic Scaffold

Within the family of four-membered heterocycles, this compound stands out as a particularly important and versatile scaffold. Azetidines, in general, are recognized for their prevalence in a wide array of natural and synthetic products that exhibit diverse biological activities. rsc.orgmdpi.com They can act as surrogates for natural amino acids and are valuable in the field of peptidomimetics. rsc.org

This compound, specifically, provides a robust platform for the synthesis of a variety of substituted azetidines. The carboxylic acid group at the 1-position offers a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups. This has led to its use in the creation of libraries of bioactive compounds. rsc.org For example, derivatives of azetidine-3-carboxylic acid have been utilized in the preparation of bronchodilating and anti-inflammatory agents, as well as antibacterial compounds. rsc.org

The controlled synthesis of substituted azetidines from this foundational scaffold is a key area of research. Methods such as the reduction of β-lactams (azetidin-2-ones) and various cyclization strategies are commonly employed. acs.org The ability to generate stereochemically defined azetidines is particularly crucial for their application in medicinal chemistry, where the specific three-dimensional arrangement of atoms is often critical for biological activity. acs.orgnih.gov

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted, with several key trajectories aimed at expanding their synthetic utility and application.

One major area of focus is the development of novel synthetic methodologies to access diversely functionalized azetidines. This includes metal-catalyzed reactions, such as hydroaminoalkylation and cross-coupling reactions, which enable the introduction of various substituents onto the azetidine (B1206935) ring. rsc.org Photochemical methods are also being explored for the synthesis and modification of azetidines under mild conditions. chim.itchemrxiv.org

Another significant research direction is the use of this compound derivatives as building blocks in medicinal chemistry. The azetidine motif is increasingly being incorporated into drug candidates due to its favorable properties. chemrxiv.orgnih.gov For example, L-azetidine-2-carboxylic acid, a naturally occurring derivative, is a known proline antagonist and has been used as a starting material for the synthesis of various other azetidine derivatives. medwinpublishers.comresearchgate.net Research is ongoing to synthesize novel azetidine-containing compounds with potential therapeutic applications, including as anticancer and antiviral agents. medwinpublishers.com

Furthermore, the strained nature of the azetidine ring makes it an excellent substrate for ring-opening and ring-expansion reactions, providing access to other important classes of nitrogen-containing compounds. rsc.org This synthetic versatility further underscores the importance of this compound and its derivatives as foundational scaffolds in modern organic synthesis.

Interactive Data Table: Properties of Azetidine Derivatives

Compound NameMolecular FormulaKey FeaturesReference
This compoundC4H7NO2Foundational scaffold with a carboxylic acid group for functionalization. mdpi.com
L-Azetidine-2-carboxylic acidC4H7NO2Naturally occurring proline antagonist. medwinpublishers.comresearchgate.net
tert-butyl 3-formylazetidine-1-carboxylateC9H15NO3Contains a reactive aldehyde group for further synthesis. cymitquimica.comchemicalbook.com
tert-butyl 3-ethenylazetidine-1-carboxylateC10H17NO2Features a vinyl group for cycloaddition and cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B11924158 Azetidine-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

azetidine-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7)

InChI Key

KVVMXWRFYAGASO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine 1 Carboxylic Acid and Its Analogs

Ring Formation Strategies for Azetidine (B1206935) Core

The construction of the thermodynamically strained four-membered azetidine ring requires specialized synthetic strategies that can overcome the high activation energy associated with its formation. Key approaches include the convergent assembly of the ring from two components via cycloaddition, the intramolecular closure of a linear precursor, and the contraction of a larger, more stable heterocyclic ring.

Cycloaddition reactions, which form two new sigma bonds simultaneously or in a rapid stepwise fashion, are powerful tools for constructing cyclic systems. For azetidine synthesis, [2+2] cycloadditions are particularly relevant, involving the reaction of a two-atom component (e.g., an alkene) with another two-atom component (e.g., an imine) to directly form the four-membered ring.

Photochemical [2+2] cycloadditions offer a direct route to the azetidine skeleton by reacting an electronically excited species with a ground-state partner. These reactions are typically initiated by irradiating a mixture of an imine and an alkene with UV light. The process often proceeds through a 1,4-diradical intermediate, whose subsequent ring closure yields the azetidine product. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substituents on both the imine and alkene components, as well as the reaction conditions.

For instance, the photocycloaddition between N-acyl imines and electron-rich alkenes, such as enol ethers, has been shown to produce functionalized azetidines. The acyl group on the nitrogen atom is crucial for facilitating the photochemical process and stabilizing the resulting product. However, these reactions can sometimes lead to mixtures of regioisomers and stereoisomers, requiring careful optimization and purification.

Table 1: Examples of [2+2] Photocycloaddition for Azetidine Synthesis

Imine ComponentAlkene ComponentResulting Azetidine StructureKey Observations
N-Benzoyl-α,β-unsaturated imineEthyl vinyl etherSubstituted benzoyl azetidineReaction proceeds via excitation of the imine chromophore.
N-Tosyl imineStyrene2-Phenyl-1-tosylazetidineYield and selectivity are sensitive to the solvent and tosyl group.
N-Acetyl-3,4-dihydroisoquinoline2,3-Dimethyl-2-buteneFused bicyclic azetidineForms a highly strained polycyclic system.

The aza-Paterno-Büchi reaction is a specific and well-known variant of the [2+2] photocycloaddition, representing the nitrogen analog of the classic Paterno-Büchi reaction used for oxetane (B1205548) synthesis. It involves the photochemical reaction of an imine (the aza component) with an alkene. Typically, the imine is excited to its triplet state (n,π*) upon UV irradiation, which then adds to the ground-state alkene. This addition forms a 1,4-biradical intermediate that subsequently undergoes spin inversion and ring closure to furnish the azetidine ring.

The regiochemical outcome is a critical aspect of this reaction. The addition of the excited imine to an unsymmetrical alkene can lead to two different regioisomeric azetidines. The selectivity is governed by the relative stability of the two possible 1,4-biradical intermediates, which is influenced by the electronic and steric properties of the substituents on the alkene. For example, reaction with electron-rich alkenes often favors the formation of the more stable biradical where the radical is stabilized by the electron-donating group.

Intramolecular cyclization is a foundational strategy for azetidine synthesis, involving the formation of a C-N bond within a linear precursor. The most common method is the nucleophilic substitution of a γ-functionalized amine, such as a γ-haloamine or a γ-amino alcohol derivative (e.g., tosylate or mesylate). In this process, the nitrogen atom acts as an intramolecular nucleophile, displacing a leaving group at the γ-position to close the four-membered ring.

This 4-exo-tet cyclization is kinetically less favorable than the formation of 5- or 6-membered rings due to significant ring strain (Baeyer strain) and torsional strain in the transition state. To overcome this barrier, the nitrogen atom is often activated by an electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group. These groups increase the acidity of the N-H proton, facilitating deprotonation to generate a more potent nitrogen nucleophile (the amide anion) under basic conditions.

Table 2: Intramolecular Cyclization Routes to N-Protected Azetidines

PrecursorBase / ConditionsProductKey Feature
N-Tosyl-3-chloropropylamineK₂CO₃, Acetone, ΔN-TosylazetidineClassic method using a halide leaving group.
N-Benzoyl-3-bromopropylamineNaH, DMFN-BenzoylazetidineStrong base required for less acidic N-H.
(S)-N-Tosyl-1-amino-3-butanol mesylateNaH, THF(S)-2-Methyl-N-tosylazetidineStereochemistry is retained from the chiral precursor.
N-(p-Methoxybenzyl)-3-iodopropylamineK₂CO₃, MeCNN-(p-Methoxybenzyl)azetidinePMB group is a readily cleavable protecting group.

Ring contraction offers an alternative, albeit less common, pathway to the strained azetidine core. This strategy involves synthesizing a larger, more stable heterocyclic precursor, such as a pyrrolidine, and then inducing a rearrangement that excises a carbon atom to form the four-membered ring.

A prominent example of this approach is the photochemical Wolff rearrangement of an α-diazoketone derived from a pyrrolidinone (a five-membered lactam). The synthesis begins with an N-protected pyrrolidin-2-one. This lactam is converted into its corresponding α-diazoketone via established methods. Upon photolysis (or thermolysis), the diazoketone expels molecular nitrogen (N₂) to generate a highly reactive carbene intermediate. This carbene undergoes a [1,2]-acyl migration (the Wolff rearrangement) to form a ketene (B1206846). The ketene is then trapped intramolecularly by the ring's nitrogen atom to yield a β-lactam (azetidin-2-one). This β-lactam can subsequently be reduced using reagents like borane (B79455) or lithium aluminum hydride to afford the final azetidine product. This multi-step sequence allows access to azetidines with substitution patterns that may be difficult to achieve through direct cyclization or cycloaddition.

[2+2] Photocycloaddition Approaches

Cyclization Approaches

Stereoselective Synthesis of Enantiopure Azetidine Carboxylic Acids

For applications in drug development, the synthesis of azetidines in enantiomerically pure form is paramount. Azetidine carboxylic acids, particularly azetidine-2-carboxylic acid, are of high interest as constrained, non-proteinogenic amino acid analogs. The primary strategies for their stereoselective synthesis rely on the use of chiral starting materials (chiral pool synthesis) or asymmetric catalysis.

Chiral pool synthesis leverages the stereochemistry of readily available, inexpensive, and enantiopure natural products, such as amino acids or hydroxy acids. For example, (S)-Azetidine-2-carboxylic acid can be synthesized from L-aspartic acid. The synthetic route involves selective protection of the functional groups, reduction of the side-chain carboxylic acid to a primary alcohol, conversion of the alcohol into a good leaving group (e.g., a tosylate or mesylate), and finally, an intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring. The stereocenter from the starting L-aspartic acid is directly transferred to the final product, ensuring high enantiopurity. Similarly, (S)-malic acid and L-methionine have been employed as chiral precursors for the synthesis of substituted enantiopure azetidines.

Table 3: Chiral Pool Synthesis of Enantiopure Azetidine-2-carboxylic Acid

Chiral Starting MaterialKey Transformation StepsFinal Enantiopure ProductStereochemical Outcome
L-Aspartic acid1. N-protection, esterification 2. Selective reduction of side-chain COOH 3. Hydroxyl activation (e.g., tosylation) 4. Base-induced intramolecular cyclization(S)-Azetidine-2-carboxylic acid (after deprotection)The (S)-stereocenter at Cα is retained throughout the synthesis.
(S)-Malic acid1. Amidation to form β-hydroxy amide 2. Mitsunobu reaction for intramolecular cyclization(R)-Azetidine-2-carboxylic acid derivativesInversion of configuration occurs at the hydroxyl-bearing carbon during the Mitsunobu reaction.
L-Methionine1. N-protection 2. Reduction of COOH to alcohol 3. Activation of γ-CH₂SMe via methylation 4. Hofmann elimination and cyclization(S)-Azetidine-2-carboxylic acid derivativesThe original stereocenter is preserved.

Asymmetric catalysis provides a more flexible alternative, where a chiral catalyst induces enantioselectivity in a ring-forming reaction starting from achiral or racemic precursors. This can include chiral Lewis acid-catalyzed [2+2] cycloadditions or enzymatic resolutions of racemic azetidine derivatives. These methods are powerful but often require significant development to achieve high levels of enantiomeric excess (ee).

Asymmetric Induction Techniques (e.g., SAMP/RAMP-Hydrazone Methodology)

A powerful strategy for the asymmetric synthesis of substituted azetidine carboxylic acids involves the use of chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). thieme-connect.comresearchgate.netwikipedia.org The SAMP/RAMP-hydrazone methodology facilitates the asymmetric α-alkylation of aldehydes and ketones, providing a route to enantiomerically pure compounds. thieme-connect.comwikipedia.org

The process begins with the formation of a hydrazone between the chiral auxiliary (SAMP or RAMP) and a carbonyl compound. wikipedia.org Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. wikipedia.org This intermediate then reacts with an electrophile, leading to the formation of an alkylated hydrazone with a new stereocenter. wikipedia.org Subsequent cleavage of the auxiliary, often via ozonolysis or hydrolysis, yields the desired α-alkylated carbonyl compound with high enantiomeric purity. wikipedia.org

Enders and Gries reported a versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids using this methodology. thieme-connect.comresearchgate.net Their approach starts with the asymmetric α-hydroxymethylation and 1,2-addition to aldehyde SAMP/RAMP-hydrazones to create 1,3-amino alcohols. thieme-connect.com These intermediates are then cyclized to form the azetidine ring. A phenyl group serves as a synthetic equivalent of a carboxylic acid, which can be revealed later through oxidative cleavage. thieme-connect.com This method achieves excellent stereoselectivities. thieme-connect.comthieme-connect.comresearchgate.net

Table 1: Stereoselectivity in SAMP/RAMP-Hydrazone Based Azetidine Synthesis thieme-connect.comresearchgate.net

Product TypeDiastereomeric Excess (de)Enantiomeric Excess (ee)
3-Substituted Azetidine-2-carboxylic acids≥ 96%≥ 96%
2-Substituted Azetidine-3-carboxylic acids≥ 96%≥ 96%

Chiral Starting Material Utilization (e.g., Homochiral Glycidol)

The use of readily available chiral starting materials provides an effective pathway to enantiomerically pure products. Homochiral glycidol (B123203) is a versatile chiral building block used in the stereoselective synthesis of azetidine derivatives. rsc.orgrsc.org

A synthetic route to both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid (aAze), a cyclic α-hydrazino acid analog of azetidine-2-carboxylic acid, employs either (R)- or (S)-glycidol as the source of chirality. rsc.org The synthesis involves the ring-opening of the enantioenriched epoxide with hydrazine (B178648) monohydrate, followed by N-protection and a Mitsunobu ring closure to form the 1,2-diazetidine ring. rsc.orgrsc.org The use of orthogonal protecting groups allows for selective functionalization at either nitrogen of the diazetidine ring. rsc.org This method is operationally simple, scalable, and proceeds with virtually no loss of stereochemical integrity, yielding products with greater than 98% enantiomeric excess. rsc.org

Diastereoselective Approaches (e.g., Hydrozirconation)

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple centers in the azetidine ring. The hydrozirconation of allylic amines using the Schwartz reagent (Cp₂ZrHCl) is a key step in the stereoselective synthesis of substituted azetidines. rsc.org

This approach has been utilized for the synthesis of enantiopure cis-2,3-disubstituted azetidines. rsc.org The process involves the treatment of a protected chiral allylic amine with the Schwartz reagent to form a hydrozirconated intermediate. rsc.orgresearchgate.net Subsequent reaction with iodine generates an iodocarbamate intermediate, which undergoes base-promoted intramolecular nucleophilic ring closure to afford the desired enantiopure azetidine. rsc.org This method provides access to 2,3-disubstituted azetidines with well-defined cis-stereochemistry. acs.org

Table 2: Diastereoselective Azetidine Synthesis via Hydrozirconation rsc.org

Starting MaterialKey ReagentsProduct Stereochemistry
Boc-protected allylic amine1. Cp₂ZrHCl 2. I₂ 3. Basecis-2,3-disubstituted

Metal-Catalyzed Synthetic Routes

Metal catalysis offers powerful and efficient methods for constructing the azetidine ring, often through the activation of otherwise inert C-H bonds or through cycloaddition pathways.

Palladium-Catalyzed Reactions (e.g., C(sp³)–H Amination)

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a highly effective method for synthesizing azetidines. organic-chemistry.orgnih.gov This strategy involves the activation of a typically unreactive C-H bond at the γ-position relative to a nitrogen atom, followed by C-N bond formation to close the four-membered ring. organic-chemistry.orgrhhz.net

Research has shown that using a picolinamide (B142947) (PA) directing group on amine substrates enables the Pd-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds. organic-chemistry.orgnih.gov The catalytic system, often comprising Pd(OAc)₂ as the catalyst and an oxidant like PhI(OAc)₂, facilitates a Pd(II)/Pd(IV) catalytic cycle to form the azetidine ring with high efficiency and diastereoselectivity. organic-chemistry.orgrhhz.net This method is notable for its use of relatively low catalyst loadings and inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.gov Gaunt and co-workers reported a Pd(II)-catalyzed γ-C–H amination using a benziodoxole tosylate oxidant with AgOAc as an additive, which allows for the synthesis of highly substituted and enantiopure azetidines. rsc.orgresearchgate.net

Table 3: Palladium-Catalyzed Azetidine Synthesis organic-chemistry.orgrhhz.netrsc.org

Catalyst SystemDirecting GroupC-H Bond ActivatedProduct Type
Pd(OAc)₂ / PhI(OAc)₂ / AcOHPicolinamide (PA)γ-C(sp³)–HAzetidine derivatives
Pd(OAc)₂ / Benziodoxole tosylate / AgOAcAmineγ-C(sp³)–HHighly substituted azetidines

Iridium(III) Photocatalysis

Visible-light-mediated photocatalysis provides a mild and powerful tool for organic synthesis. Iridium(III) photocatalysts are particularly effective in promoting [2+2] photocycloaddition reactions to form four-membered rings. rsc.orgresearchgate.net

The synthesis of highly functionalized azetidines can be achieved through an intermolecular aza Paternò–Büchi reaction. researchgate.net This reaction utilizes the triplet state reactivity of oxime derivatives, specifically 2-isoxazoline-3-carboxylates, which is accessed via triplet energy transfer from a commercially available iridium photocatalyst like fac-[Ir(dFppy)₃]. rsc.org This excited-state species then undergoes a [2+2] cycloaddition with a wide range of alkenes under mild conditions using blue light irradiation. rsc.orgresearchgate.net The resulting azetidine products can be readily converted to free, unprotected azetidines, offering a novel entry point to these valuable building blocks. researchgate.netresearchgate.net More recently, iridium photocatalysis has also been used for the decarboxylative coupling of azetidine-3-carboxylic acids with activated alkenes. beilstein-journals.org

Kulinkovich-Type Coupling Reactions

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters, has been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org A Kulinkovich-type mechanism has been proposed for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.net

In this transformation, a titanacyclopropane intermediate is generated in situ from a Grignard reagent and a titanium(IV) alkoxide like Ti(Oi-Pr)₄. wikipedia.orgresearchgate.net This titanacyclopropane acts as a 1,2-dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to form the four-membered azetidine ring in a single step. researchgate.net This method allows for the synthesis of structurally diverse and previously unreported NH-azetidines. rsc.orgresearchgate.net

Metal-Catalyzed Asymmetric Reduction

The synthesis of enantioenriched azetidine-based amino acids has been effectively achieved through metal-catalyzed asymmetric reduction of unsaturated precursors. acs.orgnih.govacs.orgchemrxiv.org This method provides a direct route to a variety of 2-azetidinylcarboxylic acids. acs.orgnih.govacs.org The process often begins with the creation of unsaturated carboxylic acid precursors, which are then subjected to asymmetric reduction to introduce chirality. acs.orgnih.govacs.orgchemrxiv.org

Ruthenium and palladium complexes have been successfully employed as catalysts in these reductions. acs.orgchemrxiv.org For instance, the reduction of 2-azetinylcarboxylic acids using chiral ruthenium complexes has been demonstrated to produce the corresponding saturated amino acids with good yields and excellent enantiopurity. acs.orgchemrxiv.org These resulting enantioenriched four-membered amino acids are valuable in protein engineering and for studying peptide secondary structures. acs.orgchemrxiv.org

The strategic use of metal catalysts allows for the stereocontrolled synthesis of functionalized azetidine-2-carboxylic acid derivatives. chemrxiv.org This approach is a key component of a practical two-step procedure that starts with the formation of isolable 2-azetinylcarboxylic acids, which are prochiral, and then proceeds to the asymmetric reduction step. acs.orgchemrxiv.org The resulting products have been utilized in the synthesis of di- and tripeptides. acs.org

Protecting Group Chemistry in Azetidine-1-carboxylic Acid Synthesis

Protecting group chemistry is fundamental to the synthesis of complex molecules containing the this compound scaffold, ensuring that specific functional groups remain inert during reactions at other sites.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the azetidine ring. cymitquimica.com Its stability under a range of reaction conditions, particularly basic and nucleophilic environments, makes it a valuable tool in multi-step syntheses. organic-chemistry.orgnsf.gov The Boc group enhances the stability of the azetidine derivative during subsequent synthetic transformations. cymitquimica.com

Standard protocols for Boc protection of azetidine-2-carboxylic acid involve reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions, often in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. This method can achieve high yields, sometimes up to 99%. The presence of the Boc group facilitates the synthesis of more complex molecules, such as in peptide synthesis and medicinal chemistry. cymitquimica.com For example, N-Boc-azetidine-3-carboxylic acid is a key starting material for synthesizing novel selenazole-azetidine building blocks. mdpi.com

Table 1: Boc Protection and Deprotection Strategies

Strategy Reagents/Conditions Purpose Citation
Protection Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, THF/water To protect the azetidine nitrogen, enhancing stability for subsequent reactions.
Deprotection Trifluoroacetic acid (TFA) To selectively remove the Boc group, allowing for further functionalization at the nitrogen atom. chemrxiv.orggoogle.com
Stability Feature Intramolecular H-bonding The N-Boc group can form a hydrogen bond with the carboxylic acid proton, increasing molecular stability. acs.org

Orthogonal Protecting Group Application

In the synthesis of complex azetidine derivatives, particularly for applications like peptide synthesis, the use of orthogonal protecting groups is essential. google.comljmu.ac.ukrsc.org This strategy allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications. google.comljmu.ac.ukrsc.org

A common orthogonal pairing is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. google.com This combination is frequently employed in solid-phase peptide synthesis (SPPS). google.com For instance, an azetidine-containing building block might have the α-amino group protected with Fmoc and a side-chain functional group protected with Boc, or vice versa.

Other protecting groups used in orthogonal strategies for azetidine synthesis include benzyl (B1604629) (Bn), benzyloxycarbonyl (Cbz), and tosyl (Ts) groups. ljmu.ac.ukrsc.orgnih.gov For example, in the synthesis of spirocyclic azetidine oxindoles, the Boc and Bn groups were used orthogonally, with the Boc group being removed by acid (HCl) and the Bn group by a modified Birch/Benkeser reduction. nih.gov Similarly, the synthesis of 1,2-diazetidine-3-carboxylic acid derivatives utilized Boc and tosyl groups orthogonally; the Boc group was cleaved with trifluoroacetic acid, while the tosyl group was removed using magnesium in methanol. ljmu.ac.ukrsc.org The choice of protecting groups is critical for designing a synthetic route that allows for the desired sequence of reactions. google.comljmu.ac.ukrsc.org

Table 2: Examples of Orthogonal Protecting Groups in Azetidine Synthesis

Protecting Group 1 Protecting Group 2 Deprotection Condition 1 Deprotection Condition 2 Application Example Citation
Boc Fmoc Acidic (e.g., TFA) Basic (e.g., Piperidine) Peptide Synthesis google.com
Boc Bn Acidic (e.g., HCl) Birch/Benkeser Reduction Spirocyclic Azetidine Oxindoles nih.gov
Boc Tosyl (Ts) Acidic (e.g., TFA) Magnesium/Methanol 1,2-Diazetidine-3-carboxylic Acid ljmu.ac.ukrsc.org
Cbz Boc Hydrogenolysis Acidic (e.g., TFA) Peptide Macrocycles researchgate.net

Green Chemistry and Scale-Up Synthesis Initiatives

Recent research has increasingly focused on developing more sustainable and scalable synthetic routes for this compound and its derivatives, addressing the need for environmentally friendly and industrially viable processes. acs.orgclockss.orgresearchgate.net

A significant achievement in the synthesis of L-azetidine-2-carboxylic acid is the development of a multigram-scale process that avoids column chromatography. clockss.orgresearchgate.netcrossref.orgablesci.comresearchmap.jp One such method starts from L-aspartic acid and proceeds through a 13-step sequence. clockss.orgresearchgate.net This protocol relies on pH-controlled extractions to separate intermediates, thereby eliminating the need for silica (B1680970) gel chromatography, which is a major bottleneck in large-scale production. clockss.org Although the sequence is lengthy, the avoidance of chromatography makes it suitable for producing large quantities of the target compound. clockss.org

Flow chemistry has also been employed for the multigram-scale preparation of alkyl azetidines from azetidine-2-carboxylic acids. chemrxiv.org By optimizing reaction conditions in a flow setup, researchers were able to produce 48 grams of an azetidine product in a single run. chemrxiv.org Such continuous processing methods are often more efficient and scalable than traditional batch processes. chemrxiv.org These scale-up initiatives are crucial for making azetidine-based compounds more accessible for applications in medicinal chemistry and drug discovery. chemrxiv.orgthieme-connect.de

The principles of green chemistry are being applied to azetidine synthesis to reduce environmental impact. uokerbala.edu.iqmohesr.gov.iqmdpi.comtandfonline.comresearchgate.net This includes the use of environmentally friendly synthesis techniques and the selection of sustainable reagents and solvents. uokerbala.edu.iqmohesr.gov.iq

Microwave-assisted synthesis in aqueous media represents one such green approach. mdpi.com For example, N-sulfonylazetidin-2-imines have been generated in a one-pot, three-component reaction catalyzed by copper(I) oxide, an eco-friendly catalyst, without the need for ligands or bases. mdpi.com Other methods focus on reducing waste and improving atom economy. A Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) to produce 3-substituted azetidine-2,4-diones is noted for its high atom economy. mdpi.com

Researchers are also exploring novel green routes like sonication and stirring with molecular sieves for the synthesis of 2-azetidinones, which can lead to higher yields and significantly shorter reaction times compared to conventional methods. tandfonline.com The development of photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes offers another efficient and atom-economic strategy for constructing azetidine rings under mild conditions. researchgate.netnih.gov These initiatives demonstrate a clear trend towards more sustainable and efficient manufacturing of azetidine-containing compounds. uokerbala.edu.iqmohesr.gov.iqresearchgate.net

Chemical Reactivity and Derivatization Strategies

Functionalization at Various Ring Positions

The azetidine (B1206935) scaffold can be modified at its carbon atoms through several synthetic strategies, allowing for the introduction of a wide array of functional groups.

Transition-metal-catalyzed C-H activation has become a powerful method for the direct functionalization of otherwise unreactive C-H bonds on the azetidine ring. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to complex azetidine derivatives.

Palladium-catalyzed C-H arylation is a notable example. acs.orgacs.org Using a directing group, such as a pyridine-containing amide attached to the azetidine nitrogen, enables the selective arylation of C-H bonds. acs.orgnih.gov For instance, N-protected azetidine-2-carboxylic acid can be converted to an amide that directs a palladium catalyst to activate a specific C-H bond, typically at the C3 position, allowing for the introduction of various aryl groups. acs.orgnih.gov This strategy has been successfully applied to the synthesis of cis-substituted azetidines, which are precursors to biologically active compounds. acs.org The use of chiral ligands in these reactions can also achieve enantioselective functionalization. nih.gov

Table 1: C-H Activation of Azetidine Derivatives

Catalyst/Reagent System Position Functionalized Type of Functionalization Reference
Pd(OAc)₂ / AgOAc / Directing Group C3 Arylation acs.orgnih.gov

Research has demonstrated that this method is not only limited to simple aryl groups but can also be used to install complex heteroaryl moieties, significantly expanding the chemical space accessible from simple azetidine precursors. acs.org

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, which can lead to either substitution at a ring carbon or complete ring-opening. rsc.orgambeed.comnih.gov These reactions are fundamental to the derivatization of azetidine-1-carboxylic acid.

Nucleophilic substitution is often used to introduce functional groups onto the azetidine ring, particularly at the C3 position. This typically involves a precursor with a good leaving group, such as a halogen or a mesylate. For example, 3-bromoazetidine (B1339375) derivatives can react with various nucleophiles like potassium cyanide or sodium azide (B81097) to yield the corresponding 3-substituted products. rsc.org

Ring-opening reactions occur when the azetidine ring is activated, typically by protonation or quaternization of the ring nitrogen, making the ring carbons more electrophilic. nih.govacs.org The rate of ring cleavage is often determined by the rate at which this quaternization occurs. researchgate.net Acid-mediated ring-opening is a common pathway, where a protonated azetidinium ion is attacked by a nucleophile. nih.govacs.orgresearchgate.net The stability of N-substituted azetidines can be highly dependent on pH; decomposition is often more rapid at lower pH values. nih.gov In some cases, a pendant functional group within the same molecule, such as an amide, can act as the nucleophile, leading to an intramolecular ring-opening decomposition. nih.gov This process can be mitigated by increasing the distance between the nucleophilic group and the azetidine ring or by modifying the basicity of the azetidine nitrogen. nih.gov

Table 2: Factors Influencing Azetidine Ring Stability and Opening

Factor Effect on Ring Stability Mechanism Reference
Low pH Decreased stability Protonation of azetidine nitrogen facilitates nucleophilic attack and ring-opening. nih.gov
Pendant Nucleophiles Decreased stability Intramolecular nucleophilic attack on the strained ring. nih.gov
Ring Size More stable than aziridine Azetidinium ions ring-open significantly slower than aziridinium (B1262131) ions. acs.org

Oxidation and reduction reactions provide essential pathways for modifying functional groups attached to the azetidine ring or for interconverting related heterocyclic structures.

Oxidation reactions are commonly used to introduce carbonyl groups or to convert existing functionalities into more oxidized states. For example, 3-hydroxyazetidine derivatives can be oxidized to the corresponding 3-oxoazetidines (azetidinones) using reagents like oxalyl chloride and DMSO (Swern oxidation). However, such methods can suffer from low yields and the formation of byproducts. The oxidation of a hydroxymethyl group on the azetidine ring to a carboxylic acid can be achieved using reagents like sodium periodate (B1199274) with a catalytic amount of ruthenium(III) chloride, particularly when the ring nitrogen is protected with an electron-withdrawing group like Boc. ugent.be Furthermore, the azetidine nitrogen itself can be oxidized to a stable N-oxide, for example, by using m-CPBA, especially when stabilized by an intramolecular hydrogen bond from a nearby carboxylic acid or alcohol group.

Reduction reactions are equally important. Azetidinones (β-lactams) can be reduced to the corresponding azetidines using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Other functional groups on the ring can also be selectively reduced. For instance, a nitrile group can be reduced to an amine, and an ester can be reduced to a primary alcohol with LiAlH₄. rsc.org Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), is employed for reactions like the reduction of an azido (B1232118) group to an amine or for the hydrogenolysis of protecting groups like a Cbz group. rsc.org

Nucleophilic Substitution Reactions and Ring-Opening

Formation of Diverse this compound Derivatives

The chemical reactivity of the azetidine core allows for the synthesis of a wide range of derivatives, which serve as versatile intermediates in medicinal chemistry and materials science.

Halogenated azetidines, particularly those containing fluorine and bromine, are highly valuable synthetic intermediates. rsc.orgugent.be The halogen atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions or as a handle for cross-coupling reactions.

The synthesis of these compounds often involves intramolecular cyclization of halogenated precursors. For example, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized via the thermal isomerization of corresponding aziridines. rsc.org These bromo-substituted azetidines can then be treated with various nucleophiles to introduce cyano, azido, or phenoxy groups at the C3 position. rsc.org

Fluorinated azetidines are of particular interest in medicinal chemistry. Syntheses often involve the bromofluorination of imino olefins, followed by reductive cyclization to afford 3-fluoroazetidines. ugent.bebham.ac.uk The synthesis of N-Boc protected 3-fluoro-3-(hydroxymethyl)azetidine has been achieved, which can then be oxidized to the corresponding carboxylic acid, providing a key building block for more complex molecules. ugent.be

Cyano-substituted azetidines are important precursors for a variety of other functional groups, including carboxylic acids (via hydrolysis) and amines (via reduction). rsc.org

A common route to 3-cyanoazetidines involves nucleophilic substitution. One method involves reacting a corresponding azetidin-3-ol (B1332694) with an alkylsulfonyl halide to form a good leaving group, which is then displaced by an alkali metal cyanide using a phase transfer catalyst. google.comgoogle.com Alternatively, 3-bromoazetidines can be converted to 3-cyanoazetidines by treatment with potassium cyanide. rsc.org

Another important class is the cyanomethylene azetidines, such as tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate. These compounds are used as building blocks for more complex molecules and can undergo substitution reactions where the cyanomethylene group is replaced by other nucleophiles.

Table 3: Mentioned Chemical Compounds

Compound Name Structure/Formula
This compound C₄H₇NO₂
Pyrrolidine C₄H₉N
tert-Butoxycarbonyl (Boc) C₅H₉O₂
Azetidine-2-carboxylic acid C₄H₇NO₂
3-Hydroxyazetidine C₃H₇NO
3-Oxoazetidine (Azetidinone) C₃H₅NO
Oxalyl chloride C₂Cl₂O₂
Dimethyl sulfoxide (B87167) (DMSO) C₂H₆OS
Ruthenium(III) chloride RuCl₃
m-Chloroperoxybenzoic acid (m-CPBA) C₇H₅ClO₃
Lithium aluminum hydride (LiAlH₄) H₄AlLi
Palladium on carbon (Pd/C) Pd/C
Carbobenzyloxy (Cbz) C₈H₇O₂
3-Bromoazetidine C₃H₆BrN
Potassium cyanide KCN
Sodium azide NaN₃

Trifluoromethylthiolated Azetidines

The introduction of a trifluoromethylthio (-SCF3) group into the azetidine framework is a significant derivatization due to the unique electronic properties this moiety imparts, which are of high interest in medicinal chemistry. A key method for creating these compounds involves the functionalization of a protected 3-cyanoazetidine. semanticscholar.org

The synthesis begins with the deprotonation of a precursor like 1-(tert-butoxycarbonyl)-3-cyanoazetidine, followed by treatment with an electrophilic trifluoromethylthiolating agent. semanticscholar.org One reported synthesis utilized N-methyl-N-(trifluoromethylthio)aniline as the source of the SCF3 group. semanticscholar.org The resulting trifluoromethylthiolated azetidine nitrile can then be hydrolyzed under standard conditions to yield the corresponding carboxylic acid. semanticscholar.org This provides the first reported synthesis of 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid. semanticscholar.org

Table 1: Synthesis of a Trifluoromethylthiolated Azetidine-3-Carboxylic Acid Derivative. semanticscholar.org

StepStarting MaterialReagentsProduct
11-(tert-butoxycarbonyl)-3-cyanoazetidine1. Deprotonation (e.g., with a strong base) 2. N-methyl-N-(trifluoromethylthio)aniline1-(tert-butoxycarbonyl)-3-cyano-3-[(trifluoromethyl)thio]azetidine
21-(tert-butoxycarbonyl)-3-cyano-3-[(trifluoromethyl)thio]azetidineHydrolysis (e.g., basic conditions)1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid

Boronate Ester Derivatives

Azetidine boronic esters are valuable synthetic intermediates. rsc.org Several methods have been developed for their synthesis, highlighting the versatility of the azetidine ring.

One innovative approach involves the σ N–C bond cleavage of highly-strained 1-azabicyclo[1.1.0]butanes to generate azetidine boronic esters. rsc.org Another strategy is the α-lithiation-borylation of N-protected azetidines, such as N-Botc azetidine (Botc = tert-butoxycarbonyl), to create an α-boryl azetidine. researchgate.netacs.org This intermediate can then react with α-triisopropylbenzoyloxy organolithiums to produce homologated boronic esters. researchgate.netacs.org This reaction can be controlled stereospecifically, providing access to different diastereomers. researchgate.net Furthermore, photochemical methods offer an alternative route; for instance, the irradiation of α-aminoacetophenones can generate 3-phenylazetidinols as intermediates, which subsequently undergo ring-opening upon addition of boronic acids to form dioxaborolane derivatives. beilstein-journals.org

Table 2: Selected Synthetic Routes to Azetidine Boronate Ester Derivatives

MethodPrecursorKey Reagents/ConditionsProduct Type
Strain-Release1-Azabicyclo[1.1.0]butanesBoronic ester homologation reagentsAzetidine boronic esters rsc.org
Lithiation-BorylationN-Botc azetidineα-lithiation, borylation, α-triisopropylbenzoyloxy organolithiumsHomologated α-substituted azetidine boronic esters researchgate.netacs.org
Photochemicalα-AminoacetophenonesLight irradiation, electron-deficient ketones or boronic acidsDioxaborolanes (from azetidinol (B8437883) intermediates) beilstein-journals.org

Phosphoryl-Substituted Azetidines

The synthesis of phosphoryl-substituted azetidines can be approached through the creation of their corresponding β-lactam (azetidin-2-one) precursors. acs.org Rhodium(II)-catalyzed C-H insertion reactions of α-diazo-α-(dialkylphosphoryl)acetamides can produce phosphoryl-substituted β-lactams. acs.org These azetidin-2-ones are well-established precursors for azetidines, as the lactam carbonyl can be readily reduced using reagents like diborane (B8814927) or alanes to yield the fully saturated azetidine ring while retaining the stereochemistry of the substituents. acs.org

Transformations and Rearrangements

The inherent strain of the four-membered ring makes azetidines excellent substrates for a variety of transformations and rearrangements, which can be exploited to synthesize other nitrogen-containing compounds. rsc.org These reactions include ring-opening, ring expansion, and other skeletal rearrangements. rsc.orgiitk.ac.in

A notable example is the Lewis acid-mediated ring-opening rearrangement of 2-aryl-N-tosylazetidines. iitk.ac.in In the presence of a Lewis acid like copper(II) triflate and a nucleophilic solvent such as DMSO, these azetidines can rearrange to form (E)-allylamines with high enantiomeric purity. iitk.ac.in The proposed mechanism involves coordination of the Lewis acid to the azetidine nitrogen, nucleophilic attack by DMSO, and a subsequent intramolecular E2 elimination. iitk.ac.in

Another significant transformation is the one-carbon ring expansion. Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, formed from enantiopure 4-formyl-β-lactams, can be activated and treated with various nucleophiles. researchgate.net This process leads to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines through the interception of a transient bicyclic aziridinium intermediate, effectively expanding the four-membered ring to a five-membered one. researchgate.net

Enzyme-catalyzed reactions have also been developed for ring expansion. nih.govchemrxiv.org A laboratory-evolved cytochrome P450 enzyme can catalyze the one-carbon ring expansion of aziridines to form chiral azetidines via a highly enantioselective rsc.orgCurrent time information in Bangalore, IN.-Stevens rearrangement. nih.govchemrxiv.org

Furthermore, copper(I)-catalyzed reactions of O-propargylic oximes have been shown to produce azetidine nitrones through a cascade involving a rsc.org-rearrangement, 4π-electrocyclization, ring-opening, and recyclization. acs.org

Table 3: Examples of Azetidine Transformations and Rearrangements

Starting Azetidine TypeReaction TypeConditions/CatalystProduct
2-Aryl-N-tosylazetidineRing-Opening RearrangementCu(OTf)₂, DMSO(E)-Allylamine iitk.ac.in
Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidineRing ExpansionActivation, nucleophilic attackChiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine (B1142111) researchgate.net
Aziridine (to form Azetidine) rsc.orgCurrent time information in Bangalore, IN.-Stevens RearrangementEngineered Cytochrome P450 enzymeChiral Azetidine nih.govchemrxiv.org
O-Propargylic Oxime (to form Azetidine derivative) rsc.org-Rearrangement / 4π-Electrocyclization CascadeCopper(I)Azetidine Nitrone acs.org

Conformational Analysis and Theoretical Chemistry

Spectroscopic Probes for Conformational Elucidation

Spectroscopic techniques are fundamental to understanding the three-dimensional structure of azetidine-1-carboxylic acid in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of azetidine (B1206935) derivatives. mdpi.com In the ¹H-NMR spectrum of certain 3,3-substituted azetidine derivatives, the methylene (B1212753) protons (CH₂-2,4) exhibit significant broadening, which is attributed to the conformational dynamics of the azetidine moiety in solution. mdpi.com For instance, in a study of methyl 2-(azetidin-3-ylidene)acetates, the characteristic methylene protons CH₂-2,4 were observed in the regions of δ 3.69–3.86 and 3.94–4.06 ppm. mdpi.com

Heteronuclear multiple bond correlation (HMBC) experiments are particularly useful for establishing connectivity within the molecule. For example, ¹H-¹⁵N HMBC spectra have been used to identify the characteristic resonances of nitrogen atoms in the azetidine ring. mdpi.com In one study, the azetidine nitrogen (N-1) showed a resonance at δ –316.6 ppm. mdpi.com Furthermore, two-dimensional NMR techniques like NOESY can reveal through-space interactions, providing evidence for specific conformations. For example, NOE correlations were observed between the azetidine protons 2(4)-Ha and a triazole proton, confirming the regiochemistry of the compound. mdpi.com

The chemical shifts in ¹³C-NMR spectra also provide valuable structural information. In one derivative, the carbon signals of the azetidine ring skeleton were observed at δ 55.7 (C'-2,4) and 40.7 (C'-3) ppm. mdpi.com The presence of rotational conformers, often due to the N-Boc protecting group, can lead to the observation of two sets of signals in the NMR spectra of chiral azetidine derivatives. beilstein-journals.org

Table 1: Representative NMR Data for Azetidine Derivatives

NucleusExperimentChemical Shift (ppm)Observation
¹H¹H-NMR3.69–3.86, 3.94–4.06Broadened signals for CH₂-2,4 protons due to conformational dynamics. mdpi.com
¹³C¹³C-NMR55.7 (C'-2,4), 40.7 (C'-3)Characteristic signals of the azetidine ring skeleton. mdpi.com
¹⁵N¹H-¹⁵N HMBC–316.6 (N-1)Resonance of the azetidine nitrogen atom. mdpi.com
¹H/¹HNOESY---Correlations between azetidine protons and other parts of the molecule confirm regiochemistry. mdpi.com

X-ray crystallography provides definitive evidence for the solid-state structure and stereochemistry of this compound derivatives. Crystal structures have confirmed the puckered nature of the azetidine ring and the stereochemical arrangement of substituents. chemrxiv.orgnih.gov For instance, the crystal structure of a trifluoromethylthiolated azetidine derivative confirmed its molecular structure. semanticscholar.org In another study, the crystal structure of (S)-1-nitrosoazetidine-2-carboxylic acid revealed a slight pyramidalization of the azetidine ring nitrogen atom. scribd.com

X-ray analysis has also been crucial in determining the configuration of azetidine-based vicinal diamines and has been performed on derivatives like 1-tosyl-3-benzyloxyazetidine. scribd.com The solid-state conformation can be influenced by intermolecular interactions, such as hydrogen bonding. For example, the crystal structure of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide showed an intermolecular hydrogen bond between the N-oxide function and the carbamate (B1207046) NH of a neighboring molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N-NMR, HMBC)

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the conformational preferences, reaction pathways, and energetic properties of this compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to predict the electrophilic and nucleophilic sites on the azetidine ring and to model reaction mechanisms. For example, DFT calculations at the B3LYP/6-31G* level have been used for these predictions. The biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM) has been studied using quantum mechanical calculations, which, in combination with structural and biochemical analyses, have provided insights into the catalytic mechanism of AZE synthases. researchgate.netnih.gov These studies suggest that the cyclization of SAM is facilitated by a specific substrate conformation, desolvation effects, and cation-π interactions. researchgate.net

Theoretical calculations have also been used to rationalize the regioselectivity observed in the lithiation of N-thiopivaloyl and N-tert-butoxythiocarbonyl α-substituted azetidines. acs.org The computed activation barriers for different transition states can explain the observed product ratios. acs.org

The azetidine ring possesses a significant ring-strain energy, estimated to be around 25.2 kcal mol⁻¹. researchgate.netresearchgate.net This strain influences the molecule's rigidity and reactivity. researchgate.netresearchgate.net Molecular modeling can be used to simulate the conformational flexibility of the azetidine ring and to calculate its strain energy. The puckering of the four-membered ring is a key conformational feature. Studies on l-azetidine-2-carboxylic acid have shown that the ring is puckered with a dihedral angle of 25°, and the carboxylate group is in an equatorial position. oup.com

Computational models can also predict the relative stabilities of different conformers. For N-Botc-2-methylazetidine, four possible transition states for the exocyclic C–N rotation were identified, with their relative stabilities rationalized by both steric and electronic arguments. acs.org Conformations with an axial methyl group experience 1,3-diaxial strain, increasing their energy. acs.org

Quantum Mechanical Calculations for Reaction Pathways and Conformation

Hydrogen Bonding Interactions and Their Influence on Conformation

Hydrogen bonding plays a crucial role in determining the conformation of this compound and its derivatives. Intramolecular hydrogen bonds can stabilize specific conformations. For instance, in some derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, sidechain–backbone N–H···N C6γ hydrogen bonds can stabilize C5 hydrogen bonds, leading to extended conformations. mdpi.com In the solid state, the crystal structure of an unsaturated carboxylic acid derivative of azetidine showed hydrogen bonding between the carboxylic acid proton and the N-Boc protecting group, which contributes to the stability of the structure. acs.org

In solution, the presence and strength of intramolecular hydrogen bonds can be inferred from spectroscopic data. In a low-polarity solvent, a derivative of azetidine showed evidence for a preferred conformer stabilized by two intramolecular hydrogen bonds, with IR spectroscopy revealing distinct N-H stretching bands for the involved amide and carbamate groups. mdpi.com The solvent can also influence the conformation by competing for hydrogen bond formation. scispace.com

C5 Hydrogen Bonds and 2.05-Helix Structures in Peptides

The intra-residue hydrogen bond, known as a C5 H-bond, is formed between the amide proton and the carbonyl oxygen of the same amino acid residue. mdpi.com While generally considered a weak interaction, the presence of successive C5 H-bonds can lead to a fully extended secondary structure known as the 2.0₅-helix. mdpi.comdntb.gov.ua This structure is typically elusive in peptides composed of natural amino acids but can be stabilized by the unique geometry of azetidine-based residues. mdpi.comdntb.gov.ua

Research combining theoretical chemistry and spectroscopic studies has shown that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc(Me), can promote the formation of stable C5 H-bonds. mdpi.comdntb.gov.ua The stability of these C5 interactions is further enhanced by the concurrent formation of a main-chain-to-side-chain hydrogen bond, a C6γ N–H···N interaction, which will be discussed in the subsequent section. mdpi.comdntb.gov.ua In a capped trimer of Aatc(Me), these combined C5/C6γ motifs are robust enough to compete with the formation of a classical 3₁₀-helix in solution. mdpi.comdntb.gov.ua Furthermore, the fully-extended 2.0₅-helix conformer has been identified in the gas phase. mdpi.comdntb.gov.ua

The 2.0₅-helix represents the most extended conformation a peptide chain can adopt. researchgate.net The stabilization of this structure through the incorporation of azetidine derivatives is a significant finding, offering a new approach to designing peptides with specific, extended geometries. mdpi.comdntb.gov.ua The stability of this helix in peptides containing Cα,α-diethylglycine has been found to be solvent-dependent, with a chloroform (B151607) environment favoring the 2.0₅-helix over the more compact 3₁₀-helix adopted in acetonitrile. nih.gov

Main-chain-to-Side-chain Hydrogen Bonds

A key factor in the stabilization of the extended conformations in azetidine-containing peptides is the formation of main-chain-to-side-chain hydrogen bonds. dntb.gov.uaresearchgate.net Specifically, a six-membered pseudo-cycle can be formed through a hydrogen bond between the amide NH of a residue and the nitrogen atom of the preceding azetidine ring. researchgate.net This interaction, termed a C6γ N–H···N H-bond, has been observed in peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids. dntb.gov.uaresearchgate.net

This intramolecular hydrogen bond provides additional stability to the peptide backbone, influencing its conformational preferences. researchgate.net The interplay between this main-chain-to-side-chain interaction and the intra-residue C5 H-bond is crucial for the formation of the stable, extended 2.0₅-helix structure. mdpi.comdntb.gov.ua The synergy of these two types of hydrogen bonds presents a novel principle for the stabilization of extended secondary structures in short peptides. mdpi.comdntb.gov.ua

In a study of oligopeptides based on O,O-isopropylidene-α-hydroxymethylserine, a competition was observed between the standard C₁₀ (β-turn) or C₁₃ (α-helix) hydrogen bonds and a newly identified (peptide) N(i+1)−H···O(i)γ (side-chain ether) intramolecular H-bond. acs.org This demonstrates that main-chain-to-side-chain hydrogen bonds can significantly influence and even disrupt the formation of classical secondary structures. acs.org

Beta-Turn Inducement by Azetidine Moieties

The constrained nature of the azetidine ring makes it an effective inducer of reverse turns in peptide chains, particularly β-turns. researchgate.netcsic.esnih.gov A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a crucial feature for the folding of proteins and for molecular recognition processes. nih.gov

Model tetrapeptides containing 2-alkyl-2-carboxyazetidines have been shown to efficiently induce γ-turns, another type of reverse turn. csic.es However, studies on peptides with a 3-aminoazetidine-3-carboxylic acid moiety indicate that this residue is a likely β-turn inducer. researchgate.net The introduction of a 3-aminoazetidine (3-AAz) subunit into linear peptides has been shown to greatly improve the efficiency of macrocyclization, a process that is often facilitated by the presence of a turn-inducing element. nih.govresearchgate.net

The position of the azetidine residue within the peptide sequence is critical for its turn-inducing properties. For example, proline, a five-membered ring amino acid, tends to induce type I and II β-turns when placed at the i+1 position of a turn. csic.es Similarly, a novel azepane-derived quaternary amino acid has been shown to be an effective β-turn inducer when incorporated at the i+1 position of tetrapeptide models. nih.gov X-ray crystallographic analysis of tetrapeptides containing this azepane derivative confirmed the presence of a type I β-turn. nih.gov

The ability of azetidine moieties to induce β-turns is a valuable tool in peptidomimetic design and drug discovery, allowing for the stabilization of specific conformations that may be responsible for biological activity.

Applications in Chemical Biology and Advanced Organic Materials Research

Azetidine-1-carboxylic Acid in Peptidomimetic Chemistry and Protein Engineering

This compound and its derivatives have emerged as valuable tools in the fields of peptidomimetic chemistry and protein engineering. Their unique structural properties allow for the creation of novel peptide analogs with tailored conformations and enhanced biological activities.

Azetidine-Based Amino Acids as Proline Analogs and Surrogates

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a structural analog of proline. wikipedia.orgoup.combiorxiv.orgnih.gov This similarity allows it to be recognized by prolyl-tRNA synthetase and subsequently incorporated into proteins in place of proline residues. oup.comtandfonline.com This substitution can lead to the generation of proteins with altered structures and functions. The smaller, four-membered ring of azetidine (B1206935) imposes different conformational constraints compared to the five-membered ring of proline. wikipedia.orgrsc.org Theoretical studies have shown that replacing proline with its lower homologue, azetidine-2-carboxylic acid, reduces conformational flexibility due to the quasi-planar geometry of the four-membered ring. rsc.org

The incorporation of azetidine-based amino acids can be detrimental to cells, leading to proteotoxic stress due to protein misfolding. oup.comnih.gov However, this property has been explored for therapeutic purposes, such as enhancing the antigenicity of tumors. tandfonline.com By inducing the formation of mutated proteins in cancer cells, azetidine-2-carboxylic acid can stimulate an immune response against the tumor. tandfonline.com

CompoundDescriptionImpact on Protein Structure
Azetidine-2-carboxylic acid (Aze) A non-proteinogenic amino acid analog of proline. wikipedia.orgoup.combiorxiv.orgCan be mis-incorporated in place of proline, altering protein conformation and potentially leading to proteotoxic stress. oup.comtandfonline.comnih.gov
Proline A proteinogenic amino acid with a five-membered ring.Its unique cyclic structure imposes significant conformational restrictions on the polypeptide chain.

Modulation of Peptide Secondary Structures and Foldamer Elements

The constrained nature of the azetidine ring makes it a powerful tool for modulating the secondary structures of peptides. The incorporation of azetidine-2-carboxylic acid derivatives can induce specific turns and folds in peptide chains, leading to the formation of well-defined secondary structures. For instance, peptides containing 2-alkyl-2-carboxyazetidines have been shown to stabilize γ-turn-like conformations. acs.org This is in contrast to proline, which tends to induce different types of reverse turns. acs.org

Furthermore, azetidine-based amino acids are being investigated for their role in creating foldamers, which are synthetic oligomers that mimic the structures of natural biopolymers like proteins. researchgate.netacs.org The predictable conformational preferences of azetidine derivatives allow for the design of foldamers with specific, stable three-dimensional shapes. nih.govmdpi.com For example, oligomers of 3-amino-1-methylazetidine-3-carboxylic acid have been shown to form stable, extended secondary structures stabilized by a network of hydrogen bonds. nih.govmdpi.comdntb.gov.ua

Impact on Conformational Constraints and Bioavailability of Peptide Analogs

The incorporation of this compound derivatives into peptides imposes significant conformational constraints. tandfonline.com This rigidity can be advantageous in drug design, as it can lock a peptide into its bioactive conformation, thereby increasing its potency and selectivity. The smaller ring size of azetidine compared to proline leads to a decrease in repulsive noncovalent interactions, making peptides containing azetidine somewhat more flexible than their proline-containing counterparts in some contexts. nih.gov This can influence the stability of ordered polypeptide conformations. nih.gov

The conformational constraints imposed by azetidine rings can also impact the bioavailability of peptide analogs. rsc.org By creating more rigid and proteolytically stable structures, the incorporation of azetidine derivatives can enhance the in vivo half-life of peptide-based drugs.

Design of Constrained Amino Acid Derivatives

The synthesis of various constrained amino acid derivatives based on the azetidine scaffold is an active area of research. researchgate.netdeepdyve.comnih.gov These derivatives are designed to have specific stereochemistry and functional groups to fine-tune their conformational properties and biological activities. For example, the synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones provides access to a class of β-lactams with a quaternary center at the C4 position, offering unique structural motifs for peptidomimetic design. nih.govacs.org

The development of synthetic routes to new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives allows for the creation of a wide range of conformationally constrained amino acids. researchgate.net These building blocks are valuable for applications in both biological studies and the development of foldamers.

Role as Building Blocks and Precursors in Medicinal Chemistry Research

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. chemrxiv.orgrsc.org Azetidine carboxylic acids, in particular, serve as versatile building blocks and precursors for the synthesis of a wide array of medicinally relevant molecules. mdpi.com

Scaffold Development for Novel Bioactive Compounds

This compound and its derivatives are key starting materials for the development of novel bioactive compounds. mdpi.com The strained four-membered ring of azetidine provides a unique three-dimensional framework that can be functionalized to interact with various biological targets. rsc.org The reactivity of the azetidine ring, driven by its ring strain, allows for a range of chemical transformations, making it a valuable synthon in organic synthesis. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies on Azetidine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The incorporation of the azetidine ring, often through derivatives of this compound, has been a key strategy in these studies to explore and refine the pharmacological profiles of various therapeutic agents. The constrained nature of the four-membered azetidine ring introduces specific conformational rigidities that can significantly influence a molecule's binding affinity and activity. nih.gov, nih.gov

In the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3), a target in cancer therapy, SAR studies revealed that substituting a five-membered proline linker with a four-membered (R)-azetidine-2-carboxamide scaffold resulted in a more than four-fold increase in potency. acs.org Further modifications, such as converting the carboxylic acid group to methyl esters, were found to enhance cellular permeability and activity, although the acid motif itself was crucial for direct STAT3 inhibition. acs.orgnih.gov These studies demonstrated that azetidine-based compounds could achieve sub-micromolar inhibitory concentrations (IC₅₀) against STAT3. acs.orgnih.gov

Similarly, in the search for novel antiviral agents against human cytomegalovirus (HCMV), SAR studies on azetidine-containing dipeptides have been conducted. nih.gov Research indicated that a benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and either an aliphatic group or no substituent on the C-terminal carboxamide were essential for anti-HCMV activity. nih.govnih.gov The conformational restriction imposed by the azetidine-2-carboxylic acid residue, which induces a γ-type reverse turn, appears to be influential on the biological activity of these molecules. nih.govnih.gov

Further SAR investigations have been performed on other classes of compounds:

Nicotinic Acetylcholine Receptor (nAChR) Agonists : A systematic SAR study was conducted on the azetidine moiety of novel α4β2-nAChR partial agonists being explored as potential antidepressants. This led to the discovery of new ligands with retained bioactivity and improved chemical stability. nih.gov

Angiotensin II Analogues : Replacing the proline at position 7 of angiotensin II with L-azetidine-2-carboxylic acid (Aze) was found to not significantly alter the structural requirements for agonist or antagonist activity, especially when sarcosine (B1681465) is at position 1. nih.gov This suggests an important interplay between the N-terminal residue and the residue at position 7 in defining the molecule's active conformation. nih.gov

Table 1: Summary of SAR Findings for Azetidine-Containing Compounds

Compound ClassTherapeutic TargetKey SAR FindingsReferences
Azetidine-2-carboxamidesSTAT3Replacing a proline linker with an azetidine-2-carboxamide (B111606) scaffold boosted potency; the carboxylic acid motif is important for in vitro activity, while esterification improves cellular potency. nih.gov, acs.org
Azetidine-containing dipeptidesHuman Cytomegalovirus (HCMV)A benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain are critical for activity. The rigid conformation induced by the azetidine ring is influential. nih.gov, nih.gov
Azetidine-containing pyridyl ethersα4β2-Nicotinic Acetylcholine ReceptorsSystematic modifications of the azetidine moiety led to ligands with improved chemical stability while retaining bioactivity. nih.gov
Angiotensin II AnaloguesAngiotensin II ReceptorsSubstitution of Proline-7 with Azetidine-2-carboxylic acid retains high agonist or antagonist activity when Sarcosine is in position 1. nih.gov

Exploration of Novel Mechanisms of Action for Therapeutic Research

The unique structural properties of the azetidine ring have enabled the discovery of compounds that operate through novel mechanisms of action, opening new avenues for therapeutic intervention. Research has shown that azetidine-containing molecules can target pathogens and disease pathways in ways previously uncharacterized.

A notable example is in the field of antimalarial drug discovery. A series of bicyclic azetidine compounds was found to be potent against all human-host stages of the malaria parasite, Plasmodium falciparum. Their mechanism of action was identified as the inhibition of the parasite's cytosolic phenylalanine tRNA synthetase (cPheRS), a previously unknown antimalarial target. These compounds exhibit high selectivity, inhibiting the parasite enzyme over 1000-fold more effectively than the human equivalent.

In the fight against tuberculosis, a series of azetidine derivatives, termed BGAz, has shown potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. researchgate.net Crucially, these compounds did not appear to generate detectable drug resistance. researchgate.net Mode of action studies suggest that these azetidines inhibit mycobacterial growth by interfering with the late stages of mycolic acid biosynthesis, a previously uncharacterized mechanism that is distinct from existing cell wall inhibitors. researchgate.net

In research on angiotensin II receptor modulators, nuclear Overhauser effect (NOE) spectroscopy studies of an analogue containing azetidine-2-carboxylic acid revealed a specific spatial arrangement of the aromatic rings and proximity of certain protons. nih.gov This provides insight into the biologically active conformation of the molecule, emphasizing the intimate structural relationship between distant residues that is facilitated by the azetidine scaffold. nih.gov

Applications in Drug Discovery Programs (as synthetic intermediates for research candidates)

Derivatives of this compound are widely utilized as versatile building blocks and key intermediates in drug discovery programs. a2bchem.com Their incorporation into molecular scaffolds allows for the synthesis of complex molecules with specific, desirable properties. a2bchem.com The rigid four-membered ring can enhance metabolic stability, improve binding properties, and serve as a non-classical bioisostere for other cyclic systems. chemimpex.commdpi.com

This compound derivatives, such as N-Boc-azetidine-2-carboxylic acid and its esters, serve as foundational synthons for a variety of research candidates. chemimpex.comacs.org They are employed in the synthesis of pharmaceuticals targeting neurological disorders and metabolic diseases, where the azetidine moiety can be modified to enhance biological activity. chemimpex.comchemimpex.com For example, tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is an important intermediate in the synthesis of complex pharmaceuticals like the Janus kinase (JAK) inhibitor baricitinib.

The synthetic utility of these intermediates is broad:

Peptidomimetics : In peptide synthesis, incorporating azetidine-2-carboxylic acid introduces conformational constraints that can improve the binding affinity and stability of peptide-based therapeutics. chemimpex.commdpi.com

Spirocycles : Multifunctional spirocyclic azetidines have been synthesized from azetidinones, which are in turn derived from cyclic carboxylic acids. researchgate.net These spirocyclic building blocks have been used to create analogues of existing drugs, such as the anesthetic Bupivacaine, resulting in compounds with higher activity and lower toxicity. researchgate.net

Diverse Scaffolds : The reactivity of functionalized azetidines, such as tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate, allows for their use as precursors to a wide range of active pharmaceutical ingredients through reactions like nucleophilic substitution, oxidation, and reduction. Photochemical functionalization of azetidine-2-carboxylic acids has also been developed to rapidly prepare alkyl azetidines for drug discovery. chemrxiv.org

Applications in Agrochemical and Fine Chemical Research

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realms of agrochemical and fine chemical research, where they serve as valuable precursors and building blocks. chemimpex.comcymitquimica.com

Precursors for Crop Protection Agents

In the agrochemical industry, there is a constant need for novel and effective crop protection agents. researchgate.net Azetidine derivatives are used as key components and precursors in the synthesis of new agrochemicals. lookchem.com For instance, tert-Butyl 3-bromoazetidine-1-carboxylate is employed as a starting material for compounds designed for use in crop protection. lookchem.com The structural features of the azetidine ring are leveraged to develop new herbicides and other agents with selective activity.

Synthesis of Fine Chemicals

This compound derivatives are important intermediates in the synthesis of a variety of fine chemicals, which include complex organic molecules and specialized reagents used in research and industry. chemimpex.com Compounds like 1-Boc-3-(cyanomethylene)azetidine and 1-Boc-azetidine-3-carboxylic acid methyl ester are used as building blocks in multi-step synthetic pathways. chemimpex.comnordmann.global Their stability and defined reactivity make them suitable for constructing intricate chemical frameworks for diverse applications, including peptide synthesis and the creation of other complex organic molecules. nordmann.global

Emerging Roles in Materials Science and Polymer Chemistry

The unique chemical properties of the azetidine ring, particularly its inherent ring strain, are being increasingly exploited in materials science and polymer chemistry. rsc.org Derivatives of this compound are finding roles as monomers and functional components in the development of advanced materials. a2bchem.comchemimpex.com

Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester is used in the creation of biodegradable polymers, contributing to the field of sustainable materials. chemimpex.com Furthermore, compounds like Benzyl (B1604629) 3-aminoazetidine-1-carboxylate can be utilized in the development of novel polymers and catalysts through controlled polymerization reactions. a2bchem.com The azetidine structure can also be incorporated into materials to create specific properties for applications such as specialized coatings and adhesives. chemimpex.com

The polymerization of azetidines, particularly through cationic ring-opening polymerization (CROP), has been studied to produce polyamines like poly(trimethylenimine). rsc.org This process leverages the nucleophilicity of the nitrogen atom within the strained four-membered ring. rsc.org

A fascinating application at the intersection of biology and polymer chemistry involves the biosynthetic incorporation of azetidine-2-carboxylic acid into polypeptides. acs.org In one study, proline residues in a repeating polypeptide sequence were partially replaced with L-azetidine-2-carboxylic acid during protein expression in Escherichia coli. acs.org This substitution of the five-membered proline ring with the four-membered azetidine ring induced a significant conformational change in the resulting polymer, transforming it from a disordered solid into a well-defined β-sheet structure. acs.org

Azetidines in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials incorporating azetidine derivatives have attracted significant interest due to their diverse structures and intriguing physical properties. unipr.it These materials often exhibit stimuli-responsive behaviors, such as structural phase transitions, which can lead to switchable physical or chemical states. acs.org

One area of focus is on formate-based perovskite frameworks with the general formula ABX₃, where the 'A' cation is an organic component like the azetidinium (AZE) cation. unipr.it The azetidinium cation, derived from azetidine, can occupy cavities within the inorganic framework. unipr.it Its dynamic nature and ability to change conformation are key to the material's properties. unipr.itacs.org

Table 1: Properties of an Azetidinium-Based Organic-Inorganic Hybrid Material

Property Description Source
Compound (azetidinium)₂MnBr₄ (AZEMnBr) acs.org
Structure Type Organic-Inorganic Hybrid Perovskite unipr.itacs.org
High-Temp Phase (365 K) Orthorhombic, Pnma acs.org
Low-Temp Phase (200 K) Monoclinic, P2₁/n acs.org
Phase Transition Temp. ~349 K (heating), ~346 K (cooling) acs.org

| Key Feature | Phase transition is driven by the dynamic disorder and reorientation of the azetidinium cations. | acs.org |

Application in Polymer Synthesis

The unique structural characteristics of azetidine carboxylic acids make them valuable monomers for the synthesis of specialized polymers. rsc.orgrsc.org The synthesis of poly-(L-azetidine-2-carboxylic acid), a close structural relative of this compound, has been successfully achieved through the polymeric self-condensation of its activated esters. rsc.org

This process involves activating the carboxylic acid group of L-azetidine-2-carboxylic acid hydrochloride to form a more reactive species, such as a pentachlorophenyl or succinimido-ester. rsc.org These activated monomers then undergo self-condensation to form the polypeptide chain. rsc.org The resulting polymer, poly-(L-azetidine-2-carboxylic acid), is a polyamide with a repeating backbone structure derived from the azetidine ring. rsc.org The properties of the final polymer, including its molecular weight, can be influenced by the specific activated ester used and the polymerization conditions. rsc.org The use of azetidine rings in polymer backbones introduces unique conformational constraints compared to polymers derived from its five-membered ring analogue, proline. nih.govwikipedia.org

Table 2: Polymerization of L-Azetidine-2-carboxylic acid

Method Monomer Resulting Polymer Key Finding Source
Self-Condensation Pentachlorophenyl ester of L-azetidine-2-carboxylic acid hydrochloride Poly-(L-azetidine-2-carboxylic acid) Successful synthesis of the polymer was achieved. rsc.org

| Self-Condensation | Succinimido-ester of L-azetidine-2-carboxylic acid hydrochloride | Poly-(L-azetidine-2-carboxylic acid) | Polymer fractions with varying molecular weights were isolated and characterized. | rsc.org |

The incorporation of the strained four-membered azetidine ring into polymer chains is a strategy to create materials with novel secondary structures and physical properties, opening avenues for new applications in materials science. rsc.org

Biosynthetic Pathways and Biocatalysis of Azetidine Containing Compounds

Natural Occurrence and Isolation of Azetidine (B1206935) Carboxylic Acids

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid, is a naturally occurring compound found in a variety of plant species. It was first identified in 1955 in members of the Liliaceae family, such as the lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.orgresearchgate.net Subsequent research has detected its presence in numerous plants belonging to the bean family (Fabaceae). wikipedia.org Additionally, AZE has been found in common food sources, including table beets, garden beets, and sugar beets (Beta vulgaris), as well as in the seeds of beechnuts (Fagus sylvatica). wikipedia.orgmedchemexpress.comthegoodscentscompany.comclockss.org The presence of AZE in the food chain highlights its relevance to animal and human systems. medchemexpress.com

The isolation of AZE from these natural sources was a crucial first step in understanding its biological role. Early methods involved extraction from the rhizomes and fresh foliage of these plants. wikipedia.org For instance, L-azetidine-2-carboxylic acid was successfully isolated from Convallaria majalis by Fowden in 1955, marking its first identification as a naturally occurring azetidine compound. researchgate.netbiorxiv.org These initial isolations paved the way for further investigation into its synthesis, toxicity, and mechanism of action.

Enzymatic Synthesis of Azetidine-2-carboxylic Acid (AZE)

The biosynthesis of Azetidine-2-carboxylic acid is a fascinating enzymatic process that involves the cyclization of a common metabolic intermediate. This process is catalyzed by a specific class of enzymes that form the strained four-membered azetidine ring.

Azetidine-2-carboxylic Acid Synthases (e.g., AzeJ/VioH)

Recent studies have identified the enzymes responsible for AZE biosynthesis in bacteria. nih.govresearchgate.net These enzymes, known as AZE synthases, such as AzeJ and its homolog VioH, are found in bacterial natural product pathways. nih.govresearchgate.netresearchgate.net They belong to a family of S-adenosylmethionine (SAM)-dependent enzymes that catalyze intramolecular cyclization reactions. researchgate.netresearchgate.net Structural and biochemical analyses of AzeJ and VioH have provided significant insights into their catalytic mechanism. nih.govresearchgate.net These enzymes facilitate the formation of the highly strained azetidine ring from SAM, a reaction that is energetically demanding. nih.govresearchgate.net The discovery of these synthases in diverse bacterial phyla suggests that AZE-containing metabolites may be more widespread than previously thought. nih.gov

Intramolecular Cyclization of S-adenosylmethionine (SAM)

The core reaction in the biosynthesis of AZE is the intramolecular cyclization of S-adenosylmethionine (SAM). nih.govnih.gov AZE synthases catalyze a 4-exo-tet cyclization of SAM, where the amino group of the methionine moiety acts as a nucleophile, attacking the γ-carbon and displacing 5'-methylthioadenosine (MTA) to form the four-membered ring. nih.govresearchgate.net This reaction is remarkable due to the high strain of the resulting azetidine heterocycle. nih.gov The enzyme's active site plays a crucial role in facilitating this difficult cyclization by forcing the SAM substrate into an unusual conformation and providing a desolvated environment, along with cation-π interactions, to stabilize the transition state. nih.gov While SAM is well-known as a methyl donor, its role as a precursor for the aminocarboxypropyl moiety in the formation of azetidine rings showcases its metabolic versatility. nih.govresearchgate.net

Biotransformation and Metabolic Degradation Studies

Biotransformation is the process by which living organisms chemically modify foreign compounds (xenobiotics), such as drugs or toxins. wikipedia.orgopenaccessjournals.com These metabolic pathways, often involving enzymes like cytochrome P450 oxidases and glutathione (B108866) S-transferases, generally aim to detoxify and increase the polarity of compounds to facilitate their excretion. wikipedia.orgnih.gov

While specific metabolic degradation pathways for azetidine-1-carboxylic acid itself are not extensively detailed in the reviewed literature, studies on related azetidine structures provide insights. For instance, the degradation of some complex molecules containing an azetidine ring has been shown to involve amide bond hydrolysis and a second mechanism involving the activation of the azetidine ring through the formation of a reactive azetidinium ion. researchgate.net The metabolism of certain drugs with strained spiro-azetidine ring systems can occur via glutathione S-transferase-catalyzed conjugation without prior bioactivation by cytochrome P450 enzymes, representing a novel metabolic pathway. nih.gov The study of how microorganisms degrade azetidine-containing compounds is also an area of interest, with soil microorganisms like Enterobacter agglomerans and Enterobacter amnigenus having been identified for their ability to degrade L-azetidine-2-carboxylic acid. thegoodscentscompany.com

Combinatorial Biosynthesis of Azetidine Analogs

Combinatorial biosynthesis is a powerful strategy used to create novel chemical compounds by combining and modifying biosynthetic pathways. The discovery of AZE synthases has opened up new possibilities for generating diverse azetidine-containing molecules. nih.gov By introducing an AZE synthase into the biosynthetic pathway of other natural products, it is possible to engineer novel analogs. nih.gov

One successful example involves the introduction of an AZE synthase into the pyrrolizixenamide pathway. This experiment resulted in the creation of new azabicyclene analogs, demonstrating the potential of using AZE as a proline mimic in a combinatorial biosynthesis context. nih.gov The ability to generate a collection of structurally diverse azetidine-containing building blocks is highly desirable for creating combinatorial libraries for drug discovery and other applications. google.com This approach allows for the synthesis of both novel and known 3-amino-azetidine derivatives, which are key intermediates for many biologically active compounds. google.com

Mechanism of Action of Non-Proteinogenic Amino Acids (e.g., Proline Mimicry)

Azetidine-2-carboxylic acid (AZE) exerts its biological and toxic effects primarily by acting as a structural analog, or mimic, of the proteinogenic amino acid proline. biorxiv.orgresearchgate.net The key difference between the two is the size of their heterocyclic ring: AZE has a four-membered ring, while proline has a five-membered ring. wikipedia.org

This structural similarity allows AZE to be mistakenly recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching proline to its corresponding transfer RNA during protein synthesis. biorxiv.org Consequently, AZE is misincorporated into nascent polypeptide chains in place of proline. medchemexpress.com This substitution is detrimental because the smaller, more strained four-membered ring of AZE has different conformational properties compared to proline's five-membered ring. The incorporation of AZE disrupts the normal folding of proteins, leading to the formation of misfolded, non-functional, or aggregated proteins. biorxiv.org This proteotoxicity triggers cellular stress responses, such as the unfolded protein response (UPR), in an attempt to degrade the aberrant proteins. biorxiv.orgmdpi.comnih.gov This mechanism of proline mimicry is the basis for AZE's growth-inhibiting effects on plants, bacteria, and other organisms. biorxiv.org

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Azetidine-1-carboxylic Acid

While the synthesis of azetidines has historically been challenging, recent advancements are paving the way for more efficient and diverse production of azetidine-containing molecules, including derivatives of this compound. nih.gov The development of novel synthetic methodologies is a key area of future research, focusing on stereoselective methods and the introduction of diverse functional groups. researchgate.net

One promising approach involves the intramolecular aminolysis of epoxy amines. For instance, La(OTf)₃ has been identified as an effective catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups, including acid-sensitive ones like Boc, PMB, and TBS, as well as nitriles and sulfides. frontiersin.org Another innovative strategy is the Rh-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, which facilitates the synthesis of valuable 2-alkenyl azetidine (B1206935) products. researchgate.net

The direct functionalization of the azetidine ring through metallated intermediates is also an expanding field. rsc.org While the chemistry of lithiated azetidines has been less explored compared to other nitrogen heterocycles, it presents a significant opportunity for future development. rsc.org Additionally, methods like the aza-Michael addition are being employed to construct C-N bonds and create novel heterocyclic amino acid derivatives containing the azetidine ring. mdpi.com This has been successfully applied to synthesize new derivatives by reacting methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles. mdpi.com

Future efforts will likely focus on expanding the repertoire of catalytic systems, exploring new ring-formation strategies, and developing one-pot protocols to increase efficiency and accessibility of complex this compound derivatives for drug discovery and other applications. researchgate.net

Table 1: Selected Novel Synthetic Approaches for Azetidine Scaffolds

Synthetic Strategy Key Reagents/Catalysts Product Type Reference
Intramolecular Aminolysis La(OTf)₃ Substituted Azetidines frontiersin.org
Ring Expansion of Aziridines Rh-catalyst, Vinyl-N-triftosylhydrazones 2-Alkenyl Azetidines researchgate.net
Aza-Michael Addition DBU, NH-heterocycles Heterocyclic Azetidine Amino Acids mdpi.com
"Aza-Yang" Photocyclization Protonated Phenacyl Amines Azetidinols nih.gov

Advanced Computational Design of Azetidine Scaffolds

The integration of computational tools is becoming indispensable for the rational design of novel therapeutic agents. uliege.be In the context of this compound and its derivatives, advanced computational design holds significant promise for accelerating drug discovery. nih.gov In silico models allow for the prediction of physicochemical and pharmacokinetic (ADME) properties at the design stage, enabling the creation of libraries "pre-optimized" for specific needs, such as targeting the central nervous system (CNS). nih.gov

Computational approaches can guide the design of azetidine scaffolds by:

Predicting Drug-like Properties: Algorithms can calculate key descriptors like molecular weight (MW), topological polar surface area (TPSA), lipophilicity (LogP/LogD), and the number of rotatable bonds and hydrogen bond donors/acceptors. nih.gov This allows for the filtering of virtual compounds to prioritize those with a higher likelihood of success.

Scaffold Hopping and Bioisosteric Replacement: Azetidines can serve as bioisosteres for more common heterocycles like piperidines or pyrrolidines. chemrxiv.org Computational tools can help identify opportunities for such replacements to improve properties like solubility and metabolic stability. chemrxiv.org

Structure-Based Design: When the structure of a biological target is known, computational docking can predict the binding affinity and orientation of novel azetidine derivatives. This rational design approach is utilized in high-throughput screening campaigns to identify promising candidates. ontosight.ai

Backbone Grafting: For creating epitope-scaffolds, computational methods like backbone grafting can transplant the backbone and side chains of functional motifs onto the azetidine scaffold. nih.gov This technique can improve binding affinities compared to methods that only transplant side chains. nih.gov

The use of these computational methods allows researchers to explore vast chemical space efficiently, identifying and prioritizing the most promising azetidine scaffolds for synthesis and experimental validation. uliege.be

Expanding the Scope of Azetidine-Based Chemical Biology Probes

Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. cam.ac.uk The rigid, three-dimensional nature of the azetidine scaffold makes it an attractive core for developing novel chemical probes. chemrxiv.orgbiorxiv.org Future research will focus on expanding the use of azetidine-based probes to explore new areas of the proteome. biorxiv.org

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of complex and stereochemically rich molecules, including azetidine derivatives, for use as chemical probes. biorxiv.org By generating sets of stereoisomers, researchers can perform activity-based protein profiling to identify proteins that are liganded with high stereo- and chemo-selectivity. chemrxiv.org This approach has already revealed distinct, ligandable protein sites that were not identified by other types of probes. chemrxiv.org

Recent work has focused on developing photo-stereoprobes based on azetidine cores. biorxiv.org These probes, which can form covalent bonds with proteins upon photoactivation, have been shown to engage with a significant number of proteins that previously lacked chemical probes. biorxiv.org This highlights the potential of DOS-inspired azetidine probes to expand the "ligandable" proteome. biorxiv.org

Future directions in this area include:

Developing new azetidine-based probes with different reactive groups to target a wider range of amino acid residues.

Combining azetidine scaffolds with other functionalities to create probes for specific biological processes or cellular compartments.

Using azetidine probes in high-throughput screening platforms to identify novel protein-ligand interactions and potential drug targets. cureffi.org

Table 2: Application of Azetidine-Based Probes in Chemical Biology

Probe Type Core Scaffold Application Key Finding Reference
Acrylamide Stereoprobes Azetidine Activity-Based Protein Profiling Identification of distinct, stereoselectively liganded protein sites. chemrxiv.org

Integration in High-Throughput Screening Library Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, but its success is highly dependent on the quality and diversity of the chemical libraries being screened. nih.gov The inclusion of this compound derivatives and other azetidine-based scaffolds is a key strategy for enhancing the chemical diversity and novelty of screening libraries. nih.govenamine.net

The azetidine ring offers several advantages for library design:

Structural Novelty: Compared to more common five- and six-membered heterocycles, azetidines are underrepresented in many screening collections, offering access to unexplored chemical space. nih.govrsc.org

Favorable Physicochemical Properties: The azetidine scaffold can improve drug-like properties, including solubility and metabolic stability, when used as a bioisosteric replacement for other groups. chemrxiv.org

Conformational Rigidity: The strained four-membered ring imparts a degree of conformational restriction, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. enamine.net

Diversity-oriented synthesis (DOS) is particularly well-suited for generating large, diverse libraries of azetidines for HTS. nih.gov This approach allows for the creation of a wide variety of fused, bridged, and spirocyclic ring systems from a common azetidine core. nih.govbroadinstitute.org The synthesis of a 1976-membered library of spirocyclic azetidines has demonstrated the feasibility of this strategy for populating screening decks with novel, three-dimensional structures. nih.govbroadinstitute.org The integration of these compounds into HTS campaigns has already led to the identification of novel antibacterial agents. benthamdirect.com

Unexplored Biological Targets and Mechanisms of Action for Research Compounds

While compounds containing the azetidine moiety have been investigated for a range of pharmacological activities, including anticancer, antibacterial, and CNS disorders, a vast landscape of biological targets and mechanisms of action remains to be explored. nih.gov The structural uniqueness of azetidine-based compounds suggests they may interact with novel biological targets or modulate known targets in new ways. cam.ac.uk

Future research will aim to uncover these unexplored avenues. Phenotypic screening of diverse azetidine libraries, created through strategies like diversity-oriented synthesis, is a powerful approach for identifying compounds with interesting biological activity without a preconceived target. cam.ac.uk For example, a large-scale screen of a DOS library from the Broad Institute, which included highly substituted azetidines, led to the discovery of antimalarial compounds with underexplored modes of action. cam.ac.uk

Chemical proteomics using azetidine-based probes is another key strategy for identifying novel cellular targets. biorxiv.org Studies using stereoisomeric sets of azetidine probes have successfully identified proteins in human cancer cells that were liganded with clear selectivity, many of which were previously considered "unligandable". chemrxiv.orgbiorxiv.org Profiling the biological activity of these new libraries in cellular assays, using readouts like gene expression and cell morphology, can help elucidate novel mechanisms of action. cureffi.org This approach could reveal that an azetidine-based compound achieves a known mechanism of action but with improved properties, such as the ability to cross the blood-brain barrier. cureffi.org The inherent reactivity and strained nature of the azetidine ring also make these compounds interesting candidates for ring-opening reactions, potentially leading to novel interactions with biological macromolecules. rsc.org

Q & A

Q. What are the best practices for integrating contradictory data into a cohesive discussion section?

  • Answer : Use a comparative table to highlight discrepancies in yields, bioactivity, or spectral data. Discuss potential variables (e.g., reaction scale, catalyst purity) and propose follow-up experiments. Cite conflicting studies objectively, avoiding speculative claims without experimental validation .

Data Presentation and Ethics

Q. How should researchers present complex datasets (e.g., SAR results) without overcrowding the main manuscript?

  • Answer : Use supplementary tables for full datasets (e.g., IC50_{50} values across analogs). In the main text, summarize trends visually with heatmaps or radar charts. Ensure all supplementary files are hyperlinked and described concisely in the manuscript .

Q. What ethical considerations apply when publishing preliminary data on this compound’s therapeutic potential?

  • Answer : Disclose limitations (e.g., in vitro-only data, lack of pharmacokinetic studies) to avoid overinterpretation. Adhere to journal policies on data transparency and conflict of interest. Cite preclinical guidelines (e.g., NIH Rigor and Reproducibility standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.